molecular formula C18H13N7 B2892253 2-(pyridin-3-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900877-42-1

2-(pyridin-3-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B2892253
CAS RN: 900877-42-1
M. Wt: 327.351
InChI Key: MPISTOURLAATKM-UHFFFAOYSA-N
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Description

2-(pyridin-3-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. This compound has a unique structure that makes it a promising candidate for drug discovery and other research applications. In

Scientific Research Applications

Synthesis and Isomerization

  • The compound has been utilized in the synthesis and structural characterization of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These derivatives undergo isomerization under various reaction conditions, demonstrating the compound's versatility in chemical synthesis (Rashad et al., 2014).

Derivative Synthesis

  • The compound is a key precursor in the synthesis of various heterocyclic derivatives, including thieno[2,3-b]pyridines and [1,2,4]triazolo[1,5-a]pyrimidines. These derivatives are obtained through reactions with different heterocyclic amines, showcasing the compound's application in creating diverse molecular structures (Mohamed et al., 2011).

Antimicrobial and Anticancer Properties

  • Some derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies indicate potential medicinal applications of these derivatives in treating various diseases (Abdelriheem et al., 2017).

Solubility and Pharmacological Potential

  • Modifications of the compound's structure have been studied to enhance water solubility, important for pharmacological applications. These studies contribute to the development of adenosine receptor antagonists (Baraldi et al., 2012).

Bioactive Compound Synthesis

  • The compound has been used in the synthesis of bioactive sulfonamide thiazole derivatives. These derivatives have shown potential as insecticidal agents, indicating the compound's utility in agricultural applications (Soliman et al., 2020).

properties

IUPAC Name

10-(4-methylphenyl)-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7/c1-12-4-6-14(7-5-12)25-17-15(10-21-25)18-22-16(23-24(18)11-20-17)13-3-2-8-19-9-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPISTOURLAATKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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